Propiomazine maleate

Description

Historical Context of Phenothiazine (B1677639) Development and the Early Research Trajectory of Propiomazine (B33155) Maleate (B1232345)

The story of phenothiazines began in the early 20th century, with their initial use as synthetic dyes and later as anthelmintics in the 1930s and 1940s. nih.govijnrd.org A pivotal shift occurred in the 1940s and 1950s with the discovery of the antihistaminic, sedative, and antipsychotic properties of N-substituted phenothiazine derivatives. nih.gov This era saw the development of chlorpromazine, the first typical antipsychotic, which revolutionized the treatment of psychiatric disorders. pacific.eduijnrd.org

Propiomazine emerged within this wave of phenothiazine development. ontosight.ai Early research focused on its sedative and antihistaminic effects, leading to its use in managing insomnia and anxiety, and as a pre-anesthetic medication. ontosight.aismolecule.com Unlike many other phenothiazines, it was not primarily developed as a neuroleptic because of its relatively weak dopamine (B1211576) receptor blockade. wikidoc.org

Rationale for Continued Preclinical and Mechanistic Investigations of Propiomazine Maleate

Despite being an older compound, this compound remains a valuable tool for researchers for several reasons. Its broad receptor-binding profile allows for the investigation of the roles of various neurotransmitter systems in different physiological and pathological processes. smolecule.comnih.gov Specifically, its activity at dopamine, serotonin (B10506), histamine (B1213489), and muscarinic receptors provides a complex pharmacological probe. nih.gov

Continued preclinical studies are driven by the need to better understand its mechanism of action and to explore potential new therapeutic applications. For instance, some research suggests that propiomazine may possess neuroprotective properties, which warrants further investigation in the context of neurodegenerative diseases like Parkinson's and Alzheimer's. smolecule.com Furthermore, its well-characterized nature makes it a useful benchmark for comparison when evaluating newer antipsychotic and sedative medications. smolecule.com

Current Research Landscape and Unaddressed Questions Pertaining to this compound

The current research landscape for this compound is multifaceted. Investigations continue to refine our understanding of its pharmacokinetics and pharmacodynamics. For example, studies have compared the bioavailability of its maleate and hydrochloride salts, with the hydrochloride salt showing better water solubility.

Key unaddressed questions include:

The full extent and clinical relevance of its potential neuroprotective effects. smolecule.com

A detailed understanding of its metabolic pathways, which are presumed to be hepatic like other phenothiazines but are not fully characterized. nih.gov

The precise mechanisms underlying its antipsychotic-like side effects, despite its primary use as a sedative. medkoo.com

Detailed Research Findings

Recent research has provided more detailed insights into the pharmacological profile of this compound.

Receptor Binding Profile

This compound exhibits a broad receptor binding profile, acting as an antagonist at several key neurotransmitter receptors. This multi-target activity underlies its diverse pharmacological effects.

| Receptor Family | Specific Receptors Antagonized | Associated Effects |

| Dopamine | D1, D2, D4 nih.gov | Antipsychotic effects |

| Serotonin | 5-HT2A, 5-HT2C nih.gov | Potential anxiolytic and antidepressant effects |

| Histamine | H1 nih.gov | Sedative effects |

| Muscarinic Acetylcholine (B1216132) | M1-M5 | Cognitive effects and sedation |

| Adrenergic | Alpha-1 nih.gov |

This table summarizes the known receptor antagonism of this compound and the generally associated pharmacological effects.

Pharmacokinetic Properties

The way the body absorbs, distributes, metabolizes, and excretes this compound is crucial for understanding its action.

| Pharmacokinetic Parameter | Value/Observation |

| Oral Bioavailability | 30-40% mpa.se |

| Time to Maximum Plasma Concentration (Oral) | Approximately 1-2 hours mpa.se |

| Elimination Half-life | Approximately 8 hours mpa.se |

| Protein Binding | 81% |

| Metabolism | Presumed to be hepatic nih.gov |

This table presents key pharmacokinetic parameters of this compound.

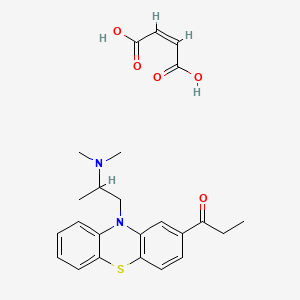

Structure

3D Structure of Parent

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;1-[10-[2-(dimethylamino)propyl]phenothiazin-2-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2OS.C4H4O4/c1-5-18(23)15-10-11-20-17(12-15)22(13-14(2)21(3)4)16-8-6-7-9-19(16)24-20;5-3(6)1-2-4(7)8/h6-12,14H,5,13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILEKKZUHFYUQIE-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)N(C)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)N(C)C.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3568-23-8 | |

| Record name | Propiomazine maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3568-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propiomazine maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003568238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propiomazine hydrogen maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPIOMAZINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OEY0ZC43SA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Derivatization of Propiomazine Maleate

Established Synthetic Routes for Propiomazine (B33155) Maleate (B1232345) and Propiomazine Base

The synthesis of propiomazine maleate is a two-stage process that begins with the formation of the propiomazine base, followed by its conversion to the maleate salt. The primary route to the propiomazine base involves the N-alkylation of a phenothiazine (B1677639) core. google.comgoogle.com

The synthesis starts with 2-propionylphenothiazine, which is condensed with a suitable aminoalkyl side chain. google.comgoogle.com Specifically, 2-propionylphenothiazine is reacted with 2-dimethylaminoisopropyl chloride. google.comsmolecule.com The chloride is typically used as its hydrochloride salt, which requires basification before the main reaction. google.comgoogle.com

The synthesis of the propiomazine base is conducted under specific conditions to drive the reaction to completion and maximize yield. The process begins with the basification of 2-dimethylaminoisopropyl chloride hydrochloride using an aqueous sodium hydroxide (B78521) solution at a controlled low temperature (below 10°C). google.comgoogle.com The resulting free base is extracted into an organic solvent like toluene. google.comgoogle.com

This organic solution containing the side chain is then reacted with 2-propionyl phenothiazine in the presence of a strong base, with potassium hydroxide flakes being a preferred reagent. google.com The reaction mixture is heated to reflux, often under azeotropic conditions to remove water, for approximately 5-6 hours. google.comgoogle.com The progress of this condensation reaction is carefully monitored using High-Performance Liquid Chromatography (HPLC). google.comsmolecule.com

To enhance stability and solubility, the propiomazine base is converted into its maleate salt. smolecule.com This is achieved through a straightforward acid-base reaction. smolecule.com After the condensation reaction, the crude propiomazine base is isolated and then dissolved in an alcoholic medium, such as methanol, to create a clear solution. google.comsmolecule.com

Maleic acid is added directly to this solution. evitachem.com The addition of the acid causes the this compound salt to precipitate out of the solution. evitachem.com The mixture is typically stirred for several hours at room temperature to ensure complete precipitation. smolecule.com The final product is then collected by filtration and dried to yield pure this compound. smolecule.comevitachem.com

Optimization of Synthetic Processes for Research-Grade Purity and Yield

A significant challenge in the synthesis of propiomazine is the formation of the undesired isomeric impurity, isopropiomazine. google.comgoogle.comevitachem.com The crude propiomazine base obtained from the condensation step can contain as much as 20-25% of this isomer. google.com

An improved and efficient process controls this impurity during the salt formation step, which serves as a purification method. google.comgoogle.com The crude base, containing both propiomazine and isopropiomazine, is dissolved in an alcoholic solvent. google.com Upon the addition of maleic acid, the desired this compound selectively precipitates, leaving the isomeric impurity behind in the solution. google.comgoogle.com This strategic precipitation is highly effective, capable of reducing the isopropiomazine content in the final product to below 0.10% as measured by HPLC. google.com

Beyond the strategic precipitation during salt formation, other purification techniques are employed throughout the synthesis. For intermediates, standard liquid-liquid extraction methods are used. google.com Following the initial condensation, the reaction mixture is typically cooled and washed with water, after which the organic layer containing the crude product is separated. google.com More refined extraction procedures for similar amine compounds involve re-extraction from an organic solvent into an acidic aqueous phase, followed by alkalinization and subsequent extraction back into a small volume of a fresh organic solvent, which can significantly enhance purity. dss.go.th

For the final product and intermediates, chromatographic techniques are indispensable. HPLC is not only used for monitoring reaction progress and final purity but can also be adapted for purification on a larger scale (preparative HPLC) to isolate and characterize impurities. smolecule.comregistech.com Furthermore, recrystallization from solvent systems like ethanol-water mixtures is a classic and effective method for achieving high-purity research-grade material. Modern approaches may also include supercritical fluid extraction or specialized column chromatography to meet stringent purity requirements. googleapis.com

Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the therapeutic properties of a lead compound. For propiomazine, a phenothiazine derivative, SAR studies involve the systematic modification of its chemical structure to investigate how these changes influence its biological activity at various receptors. nih.govumich.edu

The design of propiomazine analogues generally focuses on three areas:

Modification of the Phenothiazine Ring: Introducing different substituents (e.g., electron-withdrawing or electron-donating groups) at various positions on the tricycle.

Alteration of the Aminoalkyl Side Chain: Varying the length of the alkyl chain, the nature of the amino group (e.g., dimethylamino, piperazinyl), or the branching pattern.

Modification of the Acyl Group: Changing the propionyl group at the 2-position to other acyl or functional groups.

The synthesis of these analogues would typically follow established phenothiazine chemistry, similar to the route for propiomazine itself. nih.gov For example, a study on promethazine (B1679618) derivatives as ferroptosis inhibitors involved creating a library of compounds by altering the side chain attached to the phenothiazine nitrogen, leading to the discovery of a highly potent analogue. nih.gov A similar approach applied to propiomazine could yield new compounds with tailored pharmacological profiles. These synthetic efforts are crucial for understanding the molecular features necessary for desired activity and for developing new chemical entities. nih.govuno.edu

Chemical Modification Strategies on the Phenothiazine Ring System

The phenothiazine nucleus is a versatile platform for structural modification. Synthetic strategies can target the aromatic rings or the nitrogen and sulfur heteroatoms, allowing for the introduction of diverse functional groups to modulate the electronic and steric properties of the molecule.

The foundational phenothiazine structure is classically synthesized by the fusion of diphenylamine (B1679370) with sulfur. wikipedia.org However, more contemporary methods often rely on the cyclization of 2-substituted diphenyl sulfides for greater control and yield. wikipedia.org Once the core is formed, further modifications can be implemented.

Oxidation of Heteroatoms: The sulfur atom in the thiazine (B8601807) ring is susceptible to oxidation, leading to derivatives with altered properties.

Phenothiazine-5-oxide: Treatment of phenothiazine with hydrogen peroxide in the presence of a base like alcoholic potassium hydroxide yields the sulfoxide (B87167) derivative. dtic.mil

Phenothiazine-5-dioxide: Further oxidation can produce the corresponding sulfone. dtic.mil

Ring Substitution: Direct substitution on the benzene (B151609) rings of the phenothiazine core is a primary strategy for creating new analogues.

Electrophilic Substitution: The electron-rich nature of the phenothiazine ring system facilitates electrophilic substitution reactions. This can be used to introduce substituents such as halogens (-F, -Cl) or trifluoromethyl (-CF3) groups, which can significantly alter receptor affinity and metabolic stability. nih.gov

Functionalization via Intermediates: A common approach involves creating reactive intermediates. For instance, N-alkyl-3-formylphenothiazine can be used in Claisen-Schmidt condensation reactions with various acetophenones to produce phenothiazine-substituted chalcone (B49325) derivatives, effectively adding complex moieties at the C3 position. tandfonline.com

Modification at the N10 Position: While the N10 atom is the attachment point for the side chain, its acylation is also considered a ring system modification strategy that leads to a class of derivatives known as phenothiazine-10-carboxamides. This is achieved by first synthesizing PTZ 10-yl acyl chlorides, which are then reacted with a wide range of amines to generate a library of novel compounds. nih.govacs.org

Table 1: Summary of Chemical Modification Strategies on the Phenothiazine Ring

| Modification Target | Reaction Type | Reagents/Conditions | Resulting Functional Group/Structure | Reference |

|---|---|---|---|---|

| Sulfur (S5) | Oxidation | Hydrogen Peroxide, Alcoholic KOH | Sulfoxide (-SO-) | dtic.mil |

| Sulfur (S5) | Oxidation | Permanganate or other strong oxidants | Sulfone (-SO2-) | dtic.mil |

| Aromatic Rings (C1-C4, C6-C9) | Electrophilic Substitution | Halogenating agents, Nitrating agents | Halogen, Nitro, CF3 groups | nih.gov |

| Aromatic Ring (C3) | Claisen-Schmidt Condensation | N-alkyl-3-formylphenothiazine, Acetophenones, Alcoholic KOH | Chalcone derivatives | tandfonline.com |

Side Chain Derivatization for Receptor Selectivity Modulation

The synthesis of propiomazine itself involves the N-alkylation of 2-propionylphenothiazine with 2-dimethylaminoisopropyl chloride. google.com By substituting this alkylating agent with other halo-amines, a variety of side chains can be introduced. Research has demonstrated that even subtle changes to the side chain can have significant effects. For example, extending the side chain can increase lipophilicity, which influences how the molecule interacts with the binding pockets of target receptors. rug.nl

Studies on various phenothiazine derivatives have shown that modifications to the amine group are particularly important. The synthesis of derivatives with different amine or methylamine (B109427) substitutions has been shown to modulate effects on the acetylcholine (B1216132) receptor system. acs.org The ultimate goal is to optimize the side chain's structure to achieve higher affinity for a specific receptor subtype (e.g., 5-HT2A) while minimizing activity at others (e.g., muscarinic receptors) to create a more selective agent.

Table 2: Receptor Binding Profile of Propiomazine

| Receptor Target | Binding Affinity (Ki) | Receptor Family | Reference |

|---|---|---|---|

| Histamine (B1213489) H1 | ~2.3 nM | Histaminergic | hodoodo.com |

| Serotonin (B10506) 5-HT2A | ~67 nM | Serotonergic | hodoodo.com |

| Dopamine (B1211576) D2 | ~160 nM | Dopaminergic | hodoodo.com |

Stereochemical Considerations and Enantiomeric Synthesis Approaches for this compound Derivatives

Stereochemistry is a critical aspect of drug design, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Propiomazine is a chiral molecule, possessing a stereocenter in its aminoalkyl side chain at the carbon atom bonded to the methyl and dimethylamino groups. ncats.ioncats.io Consequently, it exists as a pair of (R)- and (S)-enantiomers. Commercially, propiomazine is typically synthesized and supplied as a racemic mixture, meaning it contains equal amounts of both enantiomers. ncats.iofda.gov The maleate salt is formed with maleic acid, an achiral molecule. fda.gov

While the literature details the synthesis of racemic propiomazine, specific methods for the enantiomeric synthesis or resolution of propiomazine itself are not widely reported. google.comgoogle.com However, established methodologies for separating enantiomers of structurally similar basic drugs could be applied to propiomazine and its derivatives. The development of enantiomerically pure derivatives is a significant goal in advancing phenothiazine chemistry.

Potential Enantioselective Approaches:

Chiral Resolution via Diastereomeric Salt Formation: This classic method involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization.

Enantioselective Chromatography: The direct separation of enantiomers can be achieved using chromatography with a chiral stationary phase (CSP).

Capillary Electrophoresis (CE): This technique has proven effective for separating the enantiomers of basic drugs. It involves using a chiral selector, such as human serum albumin (HSA) or modified cyclodextrins, in the electrophoresis buffer. researchgate.net The differential interaction of each enantiomer with the chiral selector leads to their separation. This method has been successfully used for analogous drugs like propranolol (B1214883) and chlorpheniramine. researchgate.net

Asymmetric Synthesis: Synthesizing the side chain from a chiral precursor would allow for the direct construction of a single enantiomer of the final compound. This approach offers greater efficiency than resolution of a racemate.

Chiral Derivatization: Another strategy involves reacting the racemic propiomazine with a chiral derivatizing agent, such as (-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, to form diastereomers. researchgate.net These diastereomers, having different physical properties, can then be separated using standard, non-chiral chromatography techniques.

The investigation of the individual enantiomers of propiomazine derivatives is a logical next step in this field, potentially leading to compounds with improved selectivity and a better therapeutic index.

Table 3: Potential Enantiomeric Synthesis and Separation Approaches for Propiomazine Derivatives

| Method | Principle | Applicability/Example | Reference |

|---|---|---|---|

| Capillary Electrophoresis (CE) | Differential interaction with a chiral selector (e.g., serum albumin, cyclodextrins) in an electric field. | Used for separating enantiomers of basic drugs like propranolol and chlorpheniramine. | researchgate.net |

| Chiral Derivatization | Reaction of the racemate with a chiral agent to form separable diastereomers. | A general method for resolving amines and alcohols in organic synthesis. | researchgate.net |

Molecular and Receptor Pharmacology of Propiomazine Maleate

Quantitative Receptor Binding Kinetics and Selectivity Studies

Propiomazine (B33155) exhibits a broad receptor binding profile, acting as an antagonist at various dopamine (B1211576), serotonin (B10506), histamine (B1213489), muscarinic acetylcholine (B1216132), and adrenergic receptors. nih.govwikipedia.orgnih.gov Its affinity for these receptors has been quantified through radioligand binding assays, which measure the concentration of the drug required to inhibit the binding of a specific radiolabeled ligand to its receptor by 50% (Ki or IC50 values). A lower Ki value indicates a higher binding affinity.

Dopamine Receptor Subtype Interactions (D1, D2, D4)

Propiomazine demonstrates a moderate affinity for dopamine receptor subtypes, which is believed to contribute to some of its secondary effects. nih.gov It binds to D1, D2, and D4 receptors, with binding affinity values (Ki) indicating a varied interaction profile across these subtypes. nih.govnih.gov The interaction with D2 receptors, in particular, is a characteristic shared with many phenothiazine (B1677639) compounds.

Table 1: Propiomazine Binding Affinities at Dopamine Receptors

| Receptor | Ki (nM) | Target Organism |

| Dopamine D1 | 213 | Homo sapiens |

| Dopamine D2 | 160 | Homo sapiens |

| Dopamine D4.4 | 110 | Homo sapiens |

Data sourced from ChEMBL database.

Serotonin Receptor Subtype Interactions (5-HT2A, 5-HT2C)

Table 2: Propiomazine Binding Affinities at Serotonin Receptors

| Receptor | Ki (nM) | Target Organism |

| Serotonin 5-HT2A | 67 | Homo sapiens |

| Serotonin 5-HT2C | 388 | Homo sapiens |

Data sourced from ChEMBL database.

Histamine Receptor Subtype Interactions (H1)

The most potent interaction of propiomazine is with the histamine H1 receptor. nih.gov It exhibits a very high affinity for this receptor, with Ki values in the low nanomolar range. This potent H1 antagonism is the primary mechanism behind its pronounced sedative and antihistaminic effects.

Table 3: Propiomazine Binding Affinity at Histamine H1 Receptor

| Receptor | Ki (nM) | Target Organism |

| Histamine H1 | 2.3 | Homo sapiens |

Data sourced from ChEMBL and other scientific publications.

Muscarinic Acetylcholine Receptor Subtype Interactions (M1-M5)

Propiomazine also acts as an antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5). nih.govnih.gov Its affinity for these receptors is generally moderate to low. This anticholinergic activity can contribute to certain side effects commonly associated with phenothiazine derivatives. The binding affinities vary across the different subtypes.

Table 4: Propiomazine Binding Affinities at Muscarinic Receptors

| Receptor | Ki (nM) | Target Organism |

| Muscarinic M1 | 130 | Homo sapiens |

| Muscarinic M2 | 260 | Homo sapiens |

| Muscarinic M3 | 240 | Homo sapiens |

| Muscarinic M4 | 130 | Homo sapiens |

| Muscarinic M5 | 160 | Homo sapiens |

Data sourced from ChEMBL database.

Adrenergic Receptor Subtype Interactions (α1)

Propiomazine demonstrates antagonist activity at α1-adrenergic receptors. nih.govnih.gov This interaction can lead to effects such as orthostatic hypotension. The compound binds to α1-adrenergic receptor subtypes with moderate affinity.

Table 5: Propiomazine Binding Affinities at Adrenergic Receptors

| Receptor | Ki (nM) | Target Organism |

| Adrenergic α1A | 51 | Homo sapiens |

| Adrenergic α1B | 57 | Homo sapiens |

| Adrenergic α1D | 45 | Homo sapiens |

Data sourced from ChEMBL database.

Functional Characterization of Receptor Antagonism in In Vitro Assays

The antagonist properties of propiomazine at various receptors are confirmed through in vitro functional assays. These assays measure the ability of the compound to inhibit the response typically induced by an agonist—a molecule that activates the receptor.

Propiomazine's primary sedative and antiemetic effects are a direct result of its functional antagonism at histamine H1 receptors. nih.govnih.gov Similarly, its antipsychotic-like properties are attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. nih.govwikipedia.orgnih.gov Functional assays, such as those measuring second messenger systems (e.g., calcium flux, cAMP accumulation, or phosphoinositide hydrolysis), are used to characterize this antagonism. iarc.fracs.org For example, antagonism of the H1 receptor by an antagonist would be demonstrated by its ability to block histamine-induced calcium release. acs.org Likewise, antagonism of Gq-coupled receptors like 5-HT2A or M1/M3/M5 can be shown by inhibition of agonist-induced phosphoinositide hydrolysis, while antagonism of Gi-coupled receptors like D2 or M2/M4 would be shown by preventing the agonist-induced inhibition of cAMP production. drugbank.comdrugbank.com

The data from functional assays, often reported as IC50 values (the concentration of an antagonist that reduces a specific agonist response by 50%), confirm that propiomazine acts as a blocker at these receptor sites, preventing their activation by endogenous neurotransmitters like dopamine, serotonin, histamine, and acetylcholine. ebi.ac.uk

Inhibition of Ligand-Induced Signaling Pathways

Propiomazine maleate (B1232345) functions as an antagonist at several key receptor sites, thereby inhibiting the signaling pathways typically initiated by the binding of endogenous ligands. wikipedia.orgnih.gov Its primary mechanism involves blocking the action of neurotransmitters at postsynaptic receptors, which in turn modulates downstream intracellular signaling cascades. The compound is known to be an antagonist of dopamine receptors (D1, D2, and D4), serotonin receptors (5-HT2A and 5-HT2C), muscarinic acetylcholine receptors (M1-M5), alpha-1 adrenergic receptors, and histamine H1 receptors. smolecule.comwikipedia.orgnih.gov

The antagonism of these receptors leads to the inhibition of their respective signaling pathways. For instance, by blocking dopamine and serotonin receptors, propiomazine interferes with the G-protein coupled receptor (GPCR) signaling that regulates mood, cognition, and motor control. smolecule.comdrugbank.com Similarly, its antagonism of histamine H1 receptors is responsible for its sedative effects, a hallmark of its clinical use. smolecule.comontosight.ai The blockade of muscarinic acetylcholine receptors contributes to its anticholinergic properties, while the inhibition of alpha-1 adrenergic receptors can influence blood pressure. ontosight.ai

G-Protein Coupled Receptor (GPCR) Signaling Modulation by Propiomazine Maleate

This compound's interaction with GPCRs is central to its pharmacological activity. nih.gov As an antagonist, it binds to these receptors but does not provoke the conformational change necessary to activate the associated G-protein. drugbank.commolsoft.com This prevents the G-protein from exchanging Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), thereby halting the initiation of the downstream signaling cascade.

The modulation of GPCR signaling by this compound is multifaceted due to its broad receptor-binding profile. smolecule.com For example:

Dopamine Receptor Signaling: By blocking D2 receptors, this compound can attenuate the signaling pathways involved in psychosis. smolecule.com

Serotonin Receptor Signaling: Antagonism at 5-HT2A and 5-HT2C receptors is thought to contribute to its effects on mood and anxiety. smolecule.comdrugbank.com The 5-HT2A receptor is coupled to Gq/G11 G alpha proteins, which activate phospholipase C-beta, leading to the release of intracellular calcium. drugbank.com Propiomazine's blockade of this receptor disrupts this pathway.

Histamine H1 Receptor Signaling: The sedative effects of this compound are primarily due to its potent antagonism of the histamine H1 receptor, which is coupled to Gq/G11 and leads to the activation of phospholipase C. smolecule.comncats.io By blocking this receptor, propiomazine prevents histamine-induced neuronal excitation.

Allosteric Modulation and Non-Canonical Interactions of this compound

While the primary mechanism of this compound is competitive antagonism at the orthosteric binding site of various receptors, the potential for allosteric modulation and other non-canonical interactions is an area of ongoing research. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand. drugbank.com These modulators can be positive, negative, or neutral, altering the receptor's affinity for the endogenous ligand or its signaling efficacy. drugbank.com

There is limited direct evidence in the provided search results to suggest that this compound acts as a significant allosteric modulator. However, the concept of allosteric modulation is well-established for other GPCR-targeting drugs, such as galantamine, which is a positive allosteric modulator of nicotinic acetylcholine receptors. drugbank.com Future research may explore whether propiomazine or its metabolites exhibit any allosteric properties at its target receptors, which could further explain its nuanced pharmacological effects.

Electrophysiological Investigations of this compound in Model Neuronal Systems

Electrophysiological studies are crucial for understanding how a compound alters the electrical properties of neurons. Such investigations on other psychoactive compounds demonstrate that they can directly modulate neuronal excitability by affecting ion channels. nih.govgoogle.com For example, some anesthetics inhibit voltage-gated sodium channels, thereby blocking action potential propagation. google.com

While specific electrophysiological data for this compound is not detailed in the provided search results, its known antagonism of various neurotransmitter receptors implies significant effects on neuronal firing rates and patterns. For instance, the blockade of excitatory receptors like serotonin and dopamine would be expected to decrease neuronal firing, contributing to its sedative and antipsychotic effects. Conversely, blocking inhibitory autoreceptors could potentially lead to an initial increase in neurotransmitter release before other feedback mechanisms take effect. Future electrophysiological studies on this compound in model neuronal systems, such as brain slices or cultured neurons, would be invaluable in elucidating its precise effects on ion channel function and synaptic transmission.

Comparative Receptor Profiling of this compound with Related Phenothiazines in Research Models

This compound belongs to the phenothiazine class of compounds, which includes other well-known drugs like chlorpromazine, promethazine (B1679618), and thioridazine. ontosight.aismolecule.com Comparative receptor profiling reveals both similarities and key differences in their receptor affinities and functional activities, which accounts for their distinct therapeutic applications and side-effect profiles.

Propiomazine is structurally related to promethazine. wikipedia.org However, it is noted for having a balanced receptor antagonism profile that provides sedation without the significant neuroleptic effects commonly associated with other phenothiazines like chlorpromazine. smolecule.com This is likely due to a greater activity at the 5-HT2A receptor compared to the D2 receptor, which may explain the lower incidence of extrapyramidal side effects. wikipedia.org

The table below provides a comparative overview of the receptor binding profiles of this compound and other selected phenothiazines based on available research.

| Compound | Primary Receptor Targets | Key Distinguishing Features |

| This compound | H1, D1, D2, D4, 5-HT2A, 5-HT2C, M1-M5, Alpha-1 Antagonist smolecule.comwikipedia.org | Balanced receptor antagonism; primarily used as a sedative. smolecule.com |

| Chlorpromazine | D2, 5-HT2A, H1, Alpha-1, M1, M2 Antagonist | More potent D2 receptor antagonist, leading to stronger antipsychotic effects. smolecule.com |

| Promethazine | H1 Antagonist (potent), moderate D2, M, and Alpha-1 Antagonist | Stronger antihistaminic and sedative effects compared to its antipsychotic activity. smolecule.comdrugbank.com |

| Thioridazine | D2, 5-HT2A, M1, Alpha-1 Antagonist | Notable for cardiac side effects. smolecule.com |

This comparative profiling highlights the subtle but significant variations in the pharmacodynamics of phenothiazine derivatives, with this compound occupying a niche characterized by its prominent sedative and antihistaminic actions coupled with a comparatively lower antipsychotic potential. ontosight.aismolecule.com

Preclinical Pharmacokinetic and Metabolic Research of Propiomazine Maleate

In Vitro Absorption Studies and Permeability Assessment

The initial assessment of a drug's absorption potential is often conducted using in vitro models that simulate the intestinal barrier. These models are crucial for predicting oral bioavailability and understanding the mechanisms of drug transport across biological membranes.

A primary tool for in vitro permeability assessment is the use of immortalized cell lines that form polarized monolayers, mimicking the intestinal epithelium. enamine.netmedtechbcn.com The most widely used model is the Caco-2 cell line, derived from human colorectal adenocarcinoma, which spontaneously differentiates to form a monolayer with enterocyte-like characteristics, including tight junctions and the expression of various transporters. enamine.netevotec.com

In a typical Caco-2 permeability assay, cells are cultured on a semipermeable membrane in a Transwell™ system, which separates an apical (donor) compartment, representing the intestinal lumen, from a basolateral (receiver) compartment, representing the bloodstream. medtechbcn.comnih.gov The rate of transport of a drug from the apical to the basolateral side (A-B) is measured to calculate an apparent permeability coefficient (Papp). medtechbcn.com This Papp value is then used to classify compounds as having low, medium, or high permeability, which correlates with in vivo human absorption. researchgate.net

Drug transporters, particularly efflux pumps like P-glycoprotein (P-gp, also known as MDR1 or ABCB1), play a critical role in limiting the intestinal absorption of many drugs. nih.govresearchgate.net P-gp is an ATP-dependent efflux transporter highly expressed in the apical membrane of intestinal enterocytes, where it actively pumps substrates back into the intestinal lumen, thereby reducing net absorption. researchgate.net

A bidirectional Caco-2 assay, which measures transport in both the A-B and basolateral-to-apical (B-A) directions, is used to identify P-gp substrates. evotec.com A B-A/A-B efflux ratio greater than two is a strong indication that the compound is a substrate for an efflux transporter like P-gp. evotec.com

Computational, or in silico, models predict that propiomazine (B33155) is an inhibitor of P-glycoprotein. drugbank.com This suggests that propiomazine itself may not be significantly effluxed by P-gp and could potentially inhibit the efflux of other co-administered drugs that are P-gp substrates, a factor with important implications for drug-drug interactions. drugbank.com This is further supported by studies on porcine nasal mucosa, which show expression of P-glycoprotein comparable to human nasal tissue, highlighting the importance of this transporter in absorption across different mucosal tissues. diva-portal.org

Distribution Profile in In Vitro and Animal Models

Following absorption, a drug distributes from the systemic circulation into various tissues and organs. The extent and pattern of this distribution are governed by the drug's physicochemical properties, its binding to plasma proteins, and its ability to cross physiological barriers like the blood-brain barrier.

The binding of a drug to plasma proteins, primarily albumin, is a key determinant of its distribution, as only the unbound (free) fraction is available to diffuse into tissues and exert a pharmacological effect. rsc.org The extent of plasma protein binding (PPB) is often determined using techniques like equilibrium dialysis or ultracentrifugation. rsc.org

For propiomazine, the fraction unbound in human plasma is reported to be 19%, indicating a protein binding of 81%. drugbank.com While specific PPB values for propiomazine in preclinical animal species such as rats and dogs are not available in the reviewed literature, significant interspecies differences in plasma protein composition and binding affinity are known to exist. rsc.orgresearchgate.net For example, studies comparing various compounds have shown that drugs often exhibit slightly different binding percentages in human plasma compared to rat, dog, or mouse plasma. rsc.org Therefore, determining PPB in relevant animal species is a critical step in preclinical development to accurately interpret pharmacokinetic and pharmacodynamic data.

| Parameter | Human vs. Rat | Human vs. Dog | Human vs. Mouse |

|---|---|---|---|

| Mean Difference (ΔlogKb/f) | 0.07 | 0.18 | 0.12 |

| % of Compounds within 3-fold difference | 83% | 87% | 76% |

| % of Compounds within 5-fold difference | 92% | 93% | 88% |

Data adapted from a study on 574 compounds, illustrating the general trend of interspecies variability in plasma protein binding. rsc.org

As a sedative, the ability of propiomazine to penetrate the central nervous system (CNS) is fundamental to its mechanism of action. Brain penetration is often assessed in animal models by measuring the brain-to-plasma concentration ratio. Of particular importance is the unbound brain-to-plasma ratio (Kp,uu,brain), which represents the equilibrium of the pharmacologically active, unbound drug between the brain and blood. nih.gov A Kp,uu,brain value of 1 indicates unrestricted passage across the blood-brain barrier (BBB), while a value less than 1 suggests limited entry or active efflux. researchgate.net

Efflux transporters, especially P-gp, are highly expressed at the BBB and significantly limit the brain penetration of their substrates. diva-portal.org Studies with other CNS drugs have shown that mice lacking P-gp can have 2- to 3-fold higher brain concentrations compared to wild-type mice, demonstrating the transporter's critical role. diva-portal.org Since propiomazine is predicted to be a P-gp inhibitor, its own brain penetration may not be restricted by this transporter. drugbank.com

While specific tissue distribution studies for propiomazine are scarce, studies on analogous compounds in rats show ready distribution into highly perfused organs like the liver, kidney, and lung, with comparatively little distribution into the brain. nih.gov Phenothiazines as a class are known to cross the placenta rapidly. nih.gov

Biotransformation Pathways and Metabolite Identification

Propiomazine, like other phenothiazines, is expected to undergo extensive hepatic metabolism before excretion. nih.gov The identification of metabolic pathways and major metabolites is crucial for understanding the drug's clearance mechanism and for identifying potentially active or toxic byproducts.

In vitro studies using the microsomal fraction of rat liver have been instrumental in elucidating the biotransformation of propiomazine. dss.go.th These studies have confirmed that propiomazine is metabolized by hepatic microsomal enzymes and have identified several potential pathways. dss.go.thresearchgate.net Research has also shown that propiomazine can act as a competitive inhibitor of certain cytochrome P450 enzymes, such as the N-demethylase responsible for pethidine metabolism in rat liver microsomes. nih.gov

The primary metabolic reactions anticipated for propiomazine, based on studies of the compound and its class, include:

Sulfoxidation: Oxidation of the sulfur atom in the phenothiazine (B1677639) ring to form propiomazine sulfoxide (B87167). dss.go.th

N-Demethylation: Removal of one or both methyl groups from the dimethylamino side chain to form N-demethylpropiomazine. dss.go.th

Ring Hydroxylation: Addition of a hydroxyl group to the aromatic phenothiazine ring. A ring-hydroxylated metabolite has been identified in vitro using rat liver microsomes. dss.go.th

| Metabolic Reaction | Resulting Metabolite | Supporting Evidence |

|---|---|---|

| Ring Hydroxylation | Hydroxylated Propiomazine | Identified in rat liver microsome studies. dss.go.th |

| Sulfoxidation | Propiomazine Sulfoxide | A recognized pathway for phenothiazines. dss.go.th |

| N-Demethylation | N-demethylpropiomazine | A common pathway for phenothiazines. dss.go.th |

These in vitro findings provide a foundational understanding of how propiomazine is likely processed in vivo, guiding further preclinical and clinical investigations.

Cytochrome P450 Enzyme (CYP) Mediated Metabolism

The metabolism of propiomazine, like other phenothiazines, is anticipated to be extensive and primarily occur in the liver. nih.gov While specific preclinical data on propiomazine maleate (B1232345) is limited, the metabolism of the structurally similar compound promazine (B1679182) provides valuable insights. Studies on promazine indicate that Cytochrome P450 enzymes play a crucial role in its biotransformation. Specifically, CYP1A2 and CYP3A4 have been identified as the main isoforms responsible for 5-sulphoxidation, a key metabolic pathway for promazine. nih.gov Furthermore, CYP1A2, along with CYP2C19, are the primary enzymes catalyzing N-demethylation. nih.gov Although the role of CYP2D6 in promazine metabolism appears to be minor, it is involved to some extent in N-demethylation. nih.gov Given the structural similarities, it is plausible that propiomazine maleate undergoes metabolism through similar CYP-mediated pathways.

Phase II Metabolic Reactions and Conjugate Formation

Identification and Characterization of Major and Minor Metabolites in Preclinical Samples

The metabolism of propiomazine is not extensively detailed in publicly available research. However, based on the metabolism of other phenothiazines, several metabolic routes can be anticipated, including ring hydroxylation, sulfoxidation, and N-demethylation. dss.go.th An in vitro study using rat liver microsomes identified a ring-hydroxylated metabolite of propiomazine. dss.go.th Another identified metabolite is N-demethylpropiomazine. dss.go.th Due to its polar nature, the sulfoxide metabolite of propiomazine was excluded during a specific extraction procedure in one study, suggesting its formation. dss.go.th It is important to note that after discontinuation of phenothiazine drugs, various metabolites can still be detected in urine for up to six months. nih.gov

Excretion Pathways in Animal Models

Preclinical studies indicate that approximately half of the metabolites of commonly used phenothiazines are found in the urine, with the remainder excreted in the feces. nih.gov The elimination of these drugs from the body is a prolonged process, with metabolites being detectable in urine for up to six months after cessation of treatment. nih.gov Animal models are frequently used to predict human excretion patterns, although they may sometimes underpredict the extent of urinary excretion in humans. escholarship.org

Pharmacokinetic Modeling and Simulation in Preclinical Species

Pharmacokinetic (PK) modeling is a valuable tool in preclinical drug development to understand and predict the behavior of a drug in a biological system. researchgate.netmeliordiscovery.com These models help in determining key parameters that describe the drug's absorption, distribution, metabolism, and excretion. meliordiscovery.com

Determination of Half-Life and Clearance in Animal Models

The elimination half-life of a drug is a critical pharmacokinetic parameter. In immature CD1 mice, the half-lives of several antiepileptic drugs were found to be longer than in adult mice. nih.gov While specific half-life data for this compound in various preclinical species is not consistently reported across multiple public sources, one study in rats after nasal administration indicated a rapid absorption phase followed by a swift elimination from plasma. diva-portal.org

Bioavailability Studies in Animal Models (e.g., Rat)

Bioavailability studies are crucial for determining the fraction of an administered drug that reaches the systemic circulation. In a study evaluating the nasal administration of propiomazine in rats, the mean absolute bioavailability was found to be approximately 40%. researchgate.net This study compared two salt forms, hydrochloride and maleate, and found equivalent bioavailability for both the low and high doses of the hydrochloride salt and the low dose of the maleate salt. researchgate.net However, this was not the case for the high dose of the maleate salt. researchgate.net The study also noted no significant differences in bioavailability between the different vehicles used. researchgate.net Another source suggests that nasal administration of propiomazine in rats leads to rapid absorption. medchemexpress.com

Advanced Analytical Methodologies for Propiomazine Maleate Research

Chromatographic Techniques for Quantification and Impurity Profiling

Chromatography is indispensable for separating propiomazine (B33155) maleate (B1232345) from related substances, including synthetic precursors, degradation products, and isomeric impurities. googleapis.com The choice of technique depends on the specific analytical goal, such as precise quantification or the identification of trace-level contaminants.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP-HPLC) mode, is a cornerstone for the analysis of propiomazine maleate. iajpb.orgiajpb.org Method development focuses on optimizing separation parameters to achieve high resolution, sensitivity, and accuracy for both the active compound and its potential impurities. jntuaotpri.ac.in

A key challenge in the synthesis of this compound is controlling the formation of the isomeric impurity, isopropiomazine. googleapis.com Validated HPLC methods are essential for ensuring the purity of the final product is greater than 99.5%, with the isopropiomazine impurity controlled to below 0.10%. googleapis.com The development of orthogonal HPLC methods, which use different separation mechanisms (e.g., different column chemistries, mobile phase pH, or organic modifiers), is a strategy to maximize the probability of detecting all impurities present in a sample. researchgate.net

Validation of these methods is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, robustness, and sensitivity (Limit of Detection and Limit of Quantification). iajpb.orgjaptronline.com For instance, one validated RP-HPLC method demonstrated linearity over a concentration range of 10-50 µg/ml with a correlation coefficient of 0.999. iajpb.org The robustness of the method is tested by making small, deliberate changes to parameters like flow rate and mobile phase composition to ensure the method remains reliable under slight variations. iajpb.org

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase (Column) | INERTSIL ODS 3V (5µm, 4.6×250nm) iajpb.org | Inertsil ODS 3V (150mm x 4.6 mm, 5µm) iajpb.org |

| Mobile Phase | Acetonitrile:Water (75:25 v/v) iajpb.org | Gradient mixture of pH 3.0 Potassium Di-Hydrogen phosphate (B84403) and Acetonitrile iajpb.org |

| Flow Rate | 1.0 ml/min iajpb.org | 1.2 ml/min iajpb.org |

| Detection Wavelength (λ) | 247 nm iajpb.org | 260 nm iajpb.org |

| Retention Time | Not specified | 3.76 min iajpb.org |

| Linearity Range | 10-50 µg/ml iajpb.org | 153.7-461 µg/ml iajpb.org |

| Correlation Coefficient (R²) | 0.999 iajpb.org | 1.000 iajpb.org |

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. For non-volatile compounds like propiomazine and its metabolites, a derivatization step, such as trifluoroacetylation, can be employed to increase volatility for GC analysis. dss.go.th An early method for the determination of propiomazine and its N-demethyl metabolite in plasma utilized a GC system equipped with an alkali flame ionization detector for enhanced sensitivity. dss.go.th

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) provides a powerful tool for the definitive identification of volatile metabolites. As components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum serves as a molecular "fingerprint," allowing for structural elucidation and confirmation of the identity of metabolites, even at low concentrations.

The following table outlines parameters from a published GC method for propiomazine analysis. dss.go.th

| Parameter | Condition |

|---|---|

| Column | 3% OV-17 on Gas-Chrom Q (100-120 mesh) dss.go.th |

| Column Temperature | 280°C dss.go.th |

| Injector Temperature | 280°C dss.go.th |

| Detector Temperature | 320°C dss.go.th |

| Carrier Gas | Nitrogen dss.go.th |

| Detector | Alkali Flame Ionization Detector dss.go.th |

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are premier techniques for the analysis of pharmaceutical compounds in complex biological matrices. These methods offer exceptional sensitivity and specificity, making them ideal for detecting and identifying drug metabolites. researchgate.net The LC component separates the parent drug from its metabolites, which are then introduced into the mass spectrometer for detection and structural analysis.

LC-MS/MS is particularly valuable for metabolite identification. In this technique, a specific metabolite ion (the precursor ion) is selected after eluting from the LC column and is then fragmented to produce a series of product ions. This fragmentation pattern is often unique to the molecule's structure, allowing for confident identification of metabolites in complex mixtures like plasma or urine. While specific LC-MS/MS methods for this compound are not detailed in the provided search results, the technique is a standard and powerful tool in modern pharmaceutical analysis for impurity and metabolite studies. jntuaotpri.ac.inresearchgate.net

Spectroscopic Techniques for Structural Elucidation and Confirmation in Research Batches

Spectroscopic methods are used to confirm the chemical structure and identity of newly synthesized batches of this compound. These techniques provide information about the compound's molecular structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for the unambiguous structural elucidation of organic molecules. evitachem.com It provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to confirm the identity of this compound and to assess its purity by detecting and identifying impurities, including residual solvents and structural isomers. evitachem.comcloudfront.net

For this compound, specific chemical shifts in the ¹H and ¹³C NMR spectra correspond to the distinct atoms in the propiomazine and maleate moieties. evitachem.com For example, the protons of the maleate anion typically appear as a singlet in the ¹H NMR spectrum. evitachem.com Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the stereochemistry of the molecule. evitachem.com NMR is also crucial for identifying and quantifying isomeric impurities like isopropiomazine, which would present a distinct set of signals compared to the target compound. googleapis.com

| Nucleus | Assignment | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H NMR | –CH₂CH₃ | 1.05 (triplet) | evitachem.com |

| ¹H NMR | –CHCH₃ | 1.40 (doublet) | evitachem.com |

| ¹H NMR | N(CH₃)₂ | 2.90 (singlet) | evitachem.com |

| ¹H NMR | Maleate =CH | 6.30 (singlet) | evitachem.com |

| ¹³C NMR | Propiomazine Ketone (C=O) | 199.5 | evitachem.com |

| ¹³C NMR | Maleate Carboxylates (COO⁻) | 170.1 / 169.8 | evitachem.com |

Note: Spectra recorded in DMSO-d₆.

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, rapid, and robust technique used for the quantitative analysis of compounds that absorb light in the UV-Vis range. This compound exhibits a characteristic maximum absorbance (λmax) in the UV region, which can be used for its quantification. iajpb.org

According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance of a solution at the λmax, the concentration of this compound can be accurately determined. This technique is frequently used to determine the concentration of standard solutions and to establish calibration curves for HPLC analysis. iajpb.org For propiomazine, the maximum absorbance has been identified at 247 nm. iajpb.org

| Parameter | Value | Reference |

|---|---|---|

| Maximum Absorbance (λmax) | 247 nm | iajpb.org |

| Application | Quantification and HPLC detection | iajpb.org |

Bioanalytical Methodologies for Preclinical Biological Samples

In preclinical research, the accurate quantification of drug candidates like this compound in biological matrices is fundamental to understanding their pharmacokinetic and pharmacodynamic profiles. wuxiapptec.com Bioanalytical methods for preclinical samples, which include blood, plasma, serum, urine, and tissue, must be robust, sensitive, and specific to provide reliable data for IND (Investigational New Drug) submissions. wuxiapptec.com Techniques such as liquid chromatography-mass spectrometry (LC-MS) are frequently employed for their high sensitivity and specificity in detecting and quantifying analytes in these complex samples. wuxiapptec.com

The complexity of biological matrices necessitates a sample preparation step to remove interfering components before analysis. nih.gov This is a critical step as the co-eluting residual components from the biological sample can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. medipharmsai.comnih.gov The matrix effect can lead to ion suppression or enhancement, which can significantly impact the accuracy, precision, and sensitivity of the analytical method. medipharmsai.comeijppr.com

Common sample preparation techniques employed to clean up, concentrate, and exchange the sample matrix for a solvent more amenable to analysis include: mlo-online.com

Protein Precipitation (PPT): A rapid and simple method where a solvent, typically organic, is added to a protein-rich sample like plasma to denature and precipitate proteins. mlo-online.com While effective at removing proteins, this technique can be less effective at removing other matrix components and results in sample dilution. mlo-online.com

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte from the aqueous biological sample into an immiscible organic solvent. mlo-online.com LLE is effective in removing proteins and provides a degree of sample cleanup. mlo-online.com

Solid-Phase Extraction (SPE): Considered a highly effective technique, SPE can clean up and concentrate the analyte while allowing for the final sample to be in a solvent suitable for analysis. mlo-online.comscispace.com It involves passing the liquid sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of a different solvent. scispace.com

The choice of sample preparation method is crucial for mitigating the matrix effect. nih.gov Optimization of chromatographic conditions and the type of ionization used can also help to reduce or eliminate these effects. eijppr.com For instance, electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). eijppr.com

Table 1: Comparison of Common Sample Preparation Techniques

| Technique | Advantages | Disadvantages |

|---|---|---|

| Protein Precipitation (PPT) | Simple, rapid | Dilutes sample, may not remove all interferences |

| Liquid-Liquid Extraction (LLE) | Removes proteins, provides cleanup | Can be labor-intensive, may form emulsions |

| Solid-Phase Extraction (SPE) | High recovery, good cleanup and concentration, can be automated | Can be more time-consuming for method development |

To improve the accuracy and precision of quantitative bioanalytical methods, an internal standard (IS) is often used. clearsynth.com The ideal internal standard co-elutes with the analyte and experiences the same matrix effects. clearsynth.com Stable isotope-labeled internal standards, such as deuterated analogs of the analyte, are considered the gold standard for quantitative analysis by mass spectrometry. clearsynth.comnih.gov

Deuterated internal standards are compounds where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. clearsynth.com Because they have nearly identical physicochemical properties to the analyte, they behave similarly during sample preparation, chromatography, and ionization. researchgate.net This allows them to effectively compensate for variations in sample extraction, injection volume, and matrix-induced ion suppression or enhancement. clearsynth.com

The use of a deuterated analog as an internal standard is a key strategy for mitigating matrix effects. lcms.cz By comparing the response of the analyte to the known concentration of the deuterated internal standard, a more accurate quantification of the analyte can be achieved, even in the presence of interfering compounds from complex biological matrices. clearsynth.com This approach is crucial for ensuring the reliability of bioanalytical data in preclinical studies. nih.govlcms.cz

Table 2: Key Research Findings on Deuterated Internal Standards

| Finding | Significance | Reference |

|---|---|---|

| Deuterated analogs can resolve issues of quantitative accuracy in differing complex matrices. | Highlights the importance of these standards in ensuring reliable data across various sample types. | lcms.cz |

| The use of a deuterated internal standard afforded a reliable tool for regulatory bioanalysis. | Emphasizes the acceptance and preference for this approach by regulatory bodies. | nih.gov |

Electrochemical Methods for Detection and Characterization in Research Settings

Electrochemical methods offer a valuable approach for the detection and characterization of electroactive compounds like this compound in research settings. mdpi.com These techniques are based on measuring the electrical current generated during a redox reaction at the surface of an electrode. mdpi.com For phenothiazine (B1677639) derivatives, including propiomazine, their electrochemical behavior, particularly their oxidation, is a subject of interest. acs.org

Cyclic voltammetry (CV) is a commonly used electrochemical technique to study the redox properties of phenothiazines. researchgate.net It provides information about the oxidation and reduction potentials of the compound. utexas.edu The oxidation of the phenothiazine moiety is typically a reversible process. utexas.edu Studies on phenothiazine derivatives have shown that they undergo a two-step oxidation process. acs.org

High-performance liquid chromatography (HPLC) with electrochemical detection (ECD) is a sensitive and selective method for the analysis of phenothiazine compounds. nih.gov This technique combines the separation power of HPLC with the sensitivity of electrochemical detection. nih.gov It has been successfully used to measure phenothiazine drugs and their metabolites in biological samples like brain tissue. nih.gov The low limit of detection, often in the picogram range, makes it suitable for analyzing the low concentrations typically found in biological systems. nih.gov

The electrochemical characterization of phenothiazines can be influenced by the structure of the molecule and the experimental conditions. utexas.edu For example, the presence of different substituents on the phenothiazine ring can affect the oxidation potential. utexas.edu The electrochemical response is also dependent on the solvent and the scan rate used in voltammetric studies. utexas.edu

Table 3: Electrochemical Research Findings on Phenothiazine Derivatives

| Technique | Finding | Relevance to this compound |

|---|---|---|

| Cyclic Voltammetry (CV) | Phenothiazines undergo a reversible oxidation process. | Provides a method to study the fundamental redox behavior of the propiomazine molecule. |

| HPLC with Electrochemical Detection (ECD) | Allows for the sensitive and selective measurement of phenothiazines in biological matrices. | Offers a powerful analytical tool for quantifying propiomazine in research samples. |

| Electrochemical Oxidation Studies | The oxidation of phenothiazines can be a two-step process. | Elucidates the potential electrochemical reaction mechanisms of propiomazine. |

Preclinical Pharmacological Investigations and in Vitro Biological Models of Propiomazine Maleate

Mechanistic Studies in Animal Models to Understand Biological Modulations

Animal models are instrumental in understanding the complex biological effects of psychoactive compounds like propiomazine (B33155) maleate (B1232345). Rodent models, in particular, have been employed to dissect its influence on neurochemical pathways and behavior.

Propiomazine maleate exerts its effects by interacting with multiple neurotransmitter systems in the brain. nih.gov Its primary mechanism of action is the antagonism of several key receptors. nih.govwikipedia.org

Dopamine (B1211576) Receptors: Propiomazine acts as an antagonist at dopamine D1, D2, and D4 receptors. nih.govwikipedia.orgdrugbank.com This blockade of dopamine receptors is a hallmark of many antipsychotic medications and contributes to their therapeutic effects. nih.govdrugbank.com

Serotonin (B10506) Receptors: The compound also antagonizes serotonin (5-HT) receptors, specifically the 5-HT2A and 5-HT2C subtypes. nih.govwikipedia.org This interaction with the serotonergic system is thought to contribute to its sedative and anxiolytic properties.

Histamine (B1213489) Receptors: Propiomazine is a potent antagonist of the histamine H1 receptor. nih.govwikipedia.orgmedkoo.com This antihistaminic action is largely responsible for its prominent sedative effects. nih.govdrugbank.com

Muscarinic Acetylcholine (B1216132) Receptors: The compound blocks muscarinic acetylcholine receptors M1 through M5. nih.govwikipedia.orgnih.gov This anticholinergic activity can influence cognitive functions and contribute to sedation.

Alpha-Adrenergic Receptors: Propiomazine also inhibits alpha-1 adrenergic receptors, which can play a role in its sedative and cardiovascular effects. nih.gov

In a study on rats, the intravenous administration of propiomazine at various doses was found to increase plasma prolactin concentrations, an effect that was counteracted by the dopamine precursor L-dopa. medchemexpress.com This finding is consistent with the drug's dopamine receptor blocking activity, as dopamine typically inhibits prolactin release.

The multi-receptor profile of this compound translates into a range of observable behavioral changes in animal models. These studies help to correlate its neurochemical actions with its functional effects.

Propiomazine is utilized to induce specific behavioral alterations in animal models, which can serve as tools for investigating mental health disorders and evaluating new therapeutic approaches. smolecule.com For instance, by inducing states that mimic anxiety or psychosis, researchers can gain a better understanding of the underlying neurobiology of these conditions. smolecule.com The sedative properties of propiomazine are well-documented and are a direct consequence of its potent H1 receptor antagonism. nih.gov This makes it a useful compound for studying sleep-wake cycles and the mechanisms of sedation.

While specific studies detailing the effects of propiomazine on locomotor activity and anxiety-like behaviors in standardized tests were not found in the provided search results, its known sedative and anxiolytic applications suggest it would likely reduce locomotor activity and behaviors associated with anxiety in animal models. smolecule.com

Preliminary research suggests that propiomazine may possess neuroprotective properties. smolecule.com There is interest in its potential to mitigate the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. smolecule.com However, further extensive research is required to substantiate these initial findings. smolecule.com

The broader context of neuroinflammation's role in neurodegenerative diseases is an active area of research. news-medical.netfrontiersin.org Studies on other compounds have shown that targeting inflammatory pathways can have neuroprotective effects in animal models of these diseases. news-medical.netfrontiersin.orgnih.gov For example, some drugs exert their neuroprotective effects by reducing the activation of microglia and astrocytes, and by modulating the expression of pro-inflammatory and anti-inflammatory cytokines. frontiersin.org While not directly investigating propiomazine, these studies highlight the potential therapeutic avenues for compounds that can modulate neuroinflammation.

Cellular and Subcellular Research Models for Mechanistic Elucidation

In vitro models, including receptor binding assays and cell culture systems, provide a controlled environment to dissect the molecular interactions and signaling pathways affected by this compound. frontiersin.org

Binding assays are crucial for determining the affinity of a compound for its various receptor targets. For propiomazine, these studies have quantified its interaction with key neurotransmitter receptors.

Competitive binding assays have demonstrated that propiomazine has a high affinity for the histamine H1 receptor. It also exhibits moderate affinity for the dopamine D2 and serotonin 5-HT2A receptors. medkoo.com The antipsychotic effect of propiomazine is attributed to its antagonism of both D2 and 5-HT2A receptors, with a greater activity at the 5-HT2A receptor. wikipedia.org This differential affinity may explain the lower incidence of certain side effects compared to typical antipsychotics. wikipedia.orgwikidoc.org

| Receptor | Affinity (Ki) | Reference |

|---|---|---|

| Histamine H1 | ~2.3 nM | medkoo.com |

| Serotonin 5-HT2A | ~67 nM | medkoo.com |

| Dopamine D2 | ~160 nM | medkoo.com |

While specific studies focusing on this compound in neuronal cell culture for signaling pathway analysis were not identified in the search results, this methodology is a standard approach for understanding the downstream effects of receptor binding. frontiersin.org Such studies would typically involve treating cultured neurons with propiomazine and then measuring changes in intracellular signaling molecules, gene expression, or protein phosphorylation to map the affected pathways. frontiersin.org Given its antagonism of dopamine, serotonin, and histamine receptors, it would be expected to modulate signaling cascades associated with these neurotransmitter systems, such as those involving cyclic AMP (cAMP) and phosphoinositide turnover.

Gene Expression and Proteomic Profiling in Response to this compound

The comprehensive analysis of molecular changes induced by pharmacologically active compounds is critical for understanding their mechanisms of action and identifying novel therapeutic targets. Methodologies such as gene expression profiling (transcriptomics) and proteomics offer a global view of the cellular response to a drug. However, publicly available scientific literature does not currently contain detailed studies on the global gene expression or proteomic profiles resulting from direct exposure to this compound. Information from resources such as the Exposome-Explorer indicates that data on up-regulated or down-regulated genes in response to propiomazine is not available iarc.fr.

Despite the absence of specific transcriptomic or proteomic studies, the primary protein targets of propiomazine are well-documented. Propiomazine exerts its effects by binding to a range of neurotransmitter receptors, which are the protein products of specific genes. iarc.frnih.gov Its therapeutic and side-effect profile is a direct consequence of its interaction with these protein targets. nih.gov Investigating the downstream signaling pathways activated by these interactions through gene expression and proteomic analyses represents a significant area for future research. Such studies could elucidate the molecular cascades responsible for its sedative properties and distinguish them from the pathways associated with the antipsychotic effects of other phenothiazines. Computational tools that utilize differential gene expression data to prioritize drug targets list propiomazine as a known therapeutic for conditions like insomnia and anxiety, underscoring the relevance of gene-level data in understanding its clinical applications biorxiv.org.

The primary molecular targets for propiomazine, which are proteins encoded by specific genes, have been identified through receptor binding assays. A summary of these key targets is provided below.

| Protein Target | Gene Name | Primary Function | Relevance to Propiomazine's Action |

|---|---|---|---|

| Histamine H1 Receptor | HRH1 | Mediates inflammatory and allergic responses; regulates arousal and wakefulness in the CNS. hmdb.cagenecards.org | Potent antagonism at this receptor is the primary mechanism for propiomazine's sedative effects. iarc.frnih.govmedkoo.com |

| Dopamine D2 Receptor | DRD2 | Key receptor in pathways controlling motor function, motivation, and reward; primary target for most antipsychotic drugs. hmdb.ca | Moderate antagonism contributes to potential antipsychotic-like side effects but is weaker than typical antipsychotics. medkoo.comwikidoc.org |

| Serotonin 5-HT2A Receptor | HTR2A | Involved in mood, cognition, and perception. Antagonism is a key feature of atypical antipsychotics. hmdb.cadrugbank.com | Antagonism at this receptor may contribute to anxiolytic effects and a lower incidence of extrapyramidal symptoms compared to typical antipsychotics. hmdb.cawikidoc.org |

| Dopamine D1 Receptor | DRD1 | Most abundant dopamine receptor in the CNS; regulates neuronal growth and development and mediates some behavioral responses. genecards.org | Antagonism contributes to its broad neuroleptic profile. nih.govwikidoc.orgchemeurope.com |

| Muscarinic Acetylcholine Receptors (M1-M5) | CHRM1-5 | Regulate numerous functions in the CNS and peripheral nervous system, including cognition, motor control, and autonomic functions. | Antagonism at these receptors can lead to anticholinergic side effects. wikidoc.orgchemeurope.com |

| Alpha-1 Adrenergic Receptors | ADRA1A, ADRA1B, etc. | Mediate smooth muscle contraction and have various functions in the CNS, including regulation of blood pressure and arousal. iarc.fr | Antagonism can cause orthostatic hypotension and contribute to sedation. nih.gov |

Ex Vivo Brain Slice and Organoid Models for Complex Neural Network Studies

Advanced three-dimensional (3D) culture systems, such as ex vivo brain slices and in vitro brain organoids, have emerged as powerful tools in neuroscience, offering an intermediate level of complexity between single-cell cultures and whole-animal models. oncotarget.comeurostemcell.org These models preserve crucial aspects of the brain's native architecture, including diverse cell types, synaptic connections, and local microenvironments, making them ideal for studying the effects of neuroactive compounds on complex neural networks. oncotarget.comnih.gov To date, specific studies employing these models to investigate this compound have not been reported in the literature. However, the established capabilities of these systems provide a clear path for future research into its complex pharmacological effects.

Ex Vivo Brain Slice Models: Organotypic brain slice cultures, which can be maintained for extended periods, preserve the natural cell-to-cell interactions and connectivity of the intact brain. creative-biolabs.com These models are widely used to study synaptic transmission, neurodevelopment, plasticity, and the mechanisms of epileptogenesis. nih.govcreative-biolabs.com Acute brain slice preparations are invaluable for electrophysiological studies, allowing for the detailed examination of neuronal excitability and pharmacological responses in specific brain regions like the hippocampus and cortex. creative-biolabs.comcriver.com Such platforms could be used to precisely measure how propiomazine modulates synaptic transmission and plasticity, providing mechanistic insight into its sedative and anxiolytic effects. Furthermore, these models are used for screening potential antiepileptic drugs and assessing seizure liability, an application relevant to phenothiazines which can alter seizure thresholds. nih.govcriver.com